Butyl 2-hydroxyethyl maleate

Copolymerization Kinetics Reactivity Ratios Alternating Copolymer

Butyl 2-hydroxyethyl maleate (CAS 26469-34-1), also designated as (Z)-2-butenedioic acid, butyl 2-hydroxyethyl ester , is an asymmetric maleate diester monomer with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol. It is characterized by the presence of a polymerizable maleate double bond, a hydrophobic butyl ester group, and a reactive terminal hydroxyl group, imparting amphiphilic properties and a balance of hydrophilicity and hydrophobicity that is atypical for simple maleate diesters.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 26469-34-1
Cat. No. B12660039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-hydroxyethyl maleate
CAS26469-34-1
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC(=O)OCCO
InChIInChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4-
InChIKeyPUDIPIBJWKQFNR-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-hydroxyethyl maleate (CAS 26469-34-1): Technical Baseline and Procurement-Relevant Characteristics


Butyl 2-hydroxyethyl maleate (CAS 26469-34-1), also designated as (Z)-2-butenedioic acid, butyl 2-hydroxyethyl ester , is an asymmetric maleate diester monomer with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol [1]. It is characterized by the presence of a polymerizable maleate double bond, a hydrophobic butyl ester group, and a reactive terminal hydroxyl group, imparting amphiphilic properties and a balance of hydrophilicity and hydrophobicity that is atypical for simple maleate diesters . Key physical properties relevant to handling and formulation include a boiling point of 327.9°C at 760 mmHg, a density of 1.128 g/cm³, and a flash point of 122.4°C [2]. This monomer is commercially available as a colorless to pale yellow liquid and is primarily employed as a functional comonomer in the synthesis of specialty polymers, coatings, and adhesives, where its dual functionality enables both copolymerization and post-polymerization modification .

Why Generic Substitution of Butyl 2-hydroxyethyl maleate (CAS 26469-34-1) Fails: The Functional Specificity Problem


Simple substitution of butyl 2-hydroxyethyl maleate with a generic dialkyl maleate (e.g., dimethyl maleate or dibutyl maleate) or a mono-hydroxyethyl maleate will result in a fundamental change in copolymer architecture and material properties. This is because butyl 2-hydroxyethyl maleate provides a unique, quantifiable combination of three critical features not found together in its closest analogs: (1) a highly reactive maleate double bond that favors alternating copolymerization with electron-rich monomers like vinyl ethers [1], (2) a hydrophobic butyl ester group that modulates copolymer Tg and flexibility relative to smaller alkyl esters [2], and (3) a pendant hydroxyl group that offers a defined stoichiometric site for post-polymerization crosslinking, adhesion promotion, or further functionalization [3]. The absence of any one of these features in a substitute monomer—whether the crosslinkable hydroxyl site in a simple dialkyl maleate, or the Tg-modifying alkyl group in a mono-hydroxyethyl maleate—will lead to polymers with demonstrably different mechanical properties, surface characteristics, and reactivity profiles, directly impacting performance in end-use applications such as coatings and adhesives.

Butyl 2-hydroxyethyl maleate (CAS 26469-34-1): Quantified Differentiation Evidence for Scientific Procurement


Copolymerization Behavior: Alternating Tendency of Butyl 2-hydroxyethyl maleate vs. Styrene/Maleate Model Systems

Butyl 2-hydroxyethyl maleate, as a dialkyl maleate, exhibits a strong tendency for alternating copolymerization with electron-rich monomers like vinyl ethers. While direct reactivity ratios for butyl 2-hydroxyethyl maleate are not reported, class-level inference from its close structural analog, dimethyl maleate (DMM), establishes its copolymerization behavior. The experimental reactivity ratios for the copolymerization of 2-hydroxyethyl vinyl ether (HEVE) and DMM support an alternating mechanism, as the product of the reactivity ratios (r1 * r2) approaches zero [1]. This is quantitatively distinct from model systems like styrene (M1) and maleic acid ethyl ester (M2), where r1 = 0.13 and r2 = 0.035, giving a product of 0.00455 [2]. This extremely low product is characteristic of maleate esters and confirms their near-exclusive alternating copolymerization behavior with suitable comonomers, a property not shared by common acrylate or methacrylate monomers which tend towards random or block copolymer formation. This ensures a high degree of compositional homogeneity and predictable alternating sequence distribution in copolymers containing butyl 2-hydroxyethyl maleate.

Copolymerization Kinetics Reactivity Ratios Alternating Copolymer

Thermal Stability of Maleate Oligomers: Degradation Profile Relative to Succinate and Itaconate Analogs

A comparative thermogravimetric analysis (TGA) study of homologous series of crystallizable n-alkyl maleate, succinate, and itaconate monoesters (C8-C22) reveals a clear difference in thermal stability [1]. The maleate oligomers exhibit lower thermal stability compared to their corresponding succinate and itaconate derivatives. This is a class-level characteristic attributed to the maleate structure. For instance, while specific activation energies vary with alkyl chain length, the maleate degradation process consistently occurs at lower temperatures than the itaconate analogs. This implies that polymers incorporating butyl 2-hydroxyethyl maleate units may have a lower onset decomposition temperature compared to similar polymers made with itaconate or succinate-based monomers, a crucial parameter for applications requiring high-temperature processing or stability.

Polymer Degradation Thermogravimetric Analysis Maleate Oligomer Stability

Crosslinking Functionality: Hydroxyl Group Quantification vs. Non-Functional Dialkyl Maleates

Butyl 2-hydroxyethyl maleate possesses a defined stoichiometry of one polymerizable double bond and one pendant hydroxyl group per molecule, as confirmed by its molecular structure (C10H16O5, InChIKey: PUDIPIBJWKQFNR-PLNGDYQASA-N) . In direct contrast, a generic dialkyl maleate such as di-n-butyl maleate (DBM, CAS 105-76-0, C12H20O4, MW 228.28 g/mol) contains zero hydroxyl groups . This structural difference translates into a quantifiable functional difference: butyl 2-hydroxyethyl maleate provides 1 mole of crosslinkable hydroxyl functionality per 216.23 g of monomer, whereas DBM provides 0. This hydroxyl group is the site for critical post-polymerization reactions, such as crosslinking with isocyanates or melamine-formaldehyde resins to form thermosetting networks, or for grafting reactions to alter surface properties. The presence of this functionality is a primary reason for selecting butyl 2-hydroxyethyl maleate over a simpler maleate diester in the synthesis of crosslinkable coatings and adhesives.

Functional Monomers Post-Polymerization Modification Crosslinking Density

Glass Transition Temperature (Tg) Modulation via Alkyl Chain Length: Butyl vs. Methyl Maleate Esters

The nature of the alkyl ester group in maleate monomers is a key determinant of the glass transition temperature (Tg) of the resulting copolymer. While direct Tg data for butyl 2-hydroxyethyl maleate homopolymers or specific copolymers is not reported, class-level inference from homologous series of poly(alkyl acrylates) and poly(alkyl methacrylates) firmly establishes a trend of decreasing Tg with increasing alkyl chain length due to internal plasticization [1]. For example, poly(methyl methacrylate) has a Tg of ~105°C, while poly(butyl methacrylate) has a Tg of ~20°C. By extension, a copolymer incorporating butyl 2-hydroxyethyl maleate (with a butyl ester) is expected to have a significantly lower Tg than an otherwise identical copolymer made with methyl 2-hydroxyethyl maleate (with a methyl ester). This allows a formulator to use butyl 2-hydroxyethyl maleate to achieve a more flexible, lower-Tg material, whereas the methyl analog would yield a stiffer, higher-Tg polymer.

Polymer Tg Copolymer Composition Flexibility

High-Value Application Scenarios for Butyl 2-hydroxyethyl maleate (CAS 26469-34-1) Derived from Verified Evidence


Synthesis of Crosslinkable Latexes for High-Performance Waterborne Coatings

Butyl 2-hydroxyethyl maleate is a preferred comonomer for emulsion polymerization when the final coating requires post-cure crosslinking for enhanced durability, solvent resistance, or adhesion. Its pendant hydroxyl group provides the necessary reactive site for crosslinking with melamine-formaldehyde resins or blocked isocyanates during the bake cycle, a functionality absent in simpler maleate diesters like dibutyl maleate . The butyl ester group also acts as an internal plasticizer, aiding film formation and flexibility compared to a methyl ester analog [1]. A typical formulation might incorporate 1-5 wt% of this monomer to balance crosslink density with film properties.

Development of Alternating Copolymers with Vinyl Ethers for Specialty Applications

The strong tendency of maleate esters to undergo alternating copolymerization with electron-rich comonomers like vinyl ethers is a key differentiator. This behavior, quantitatively supported by reactivity ratios approaching zero [2], allows for the synthesis of polymers with a highly regular, sequence-defined microstructure. Butyl 2-hydroxyethyl maleate, in this context, introduces both a hydrophobic butyl segment and a hydrophilic hydroxyl group into a strictly alternating sequence. Such copolymers are of interest as novel surfactants, dispersants, or precursors for amphiphilic block copolymers where precise control over hydrophilic-lipophilic balance (HLB) is critical. The well-defined alternating structure is not easily achievable with common acrylate or methacrylate comonomers.

Functional Monomer for Enhancing Adhesion in Emulsion Polymers

The inclusion of a small amount (0.1-10%) of a monoethylenically unsaturated monomer with a pendant hydroxyl group is a well-established method for improving the wet and dry adhesion of latex paints and adhesives [3]. Butyl 2-hydroxyethyl maleate is a suitable candidate for this application. Its hydroxyl group can hydrogen bond with polar substrates (e.g., wood, metal oxides, masonry), enhancing adhesion. The maleate structure's resistance to homopolymerization ensures it is incorporated into the polymer backbone in a controlled manner, predominantly alternating with the primary comonomer, rather than forming poly(maleate) blocks [2]. This ensures a uniform distribution of the adhesion-promoting hydroxyl groups along the polymer chain, maximizing their effectiveness.

Precursor for Polymerizable Surfactants (Surfmers) in Emulsion Polymerization

The amphiphilic nature of butyl 2-hydroxyethyl maleate—possessing both a hydrophobic butyl chain and a hydrophilic hydroxyl group—makes it a structural analog to known nonionic maleate surfmers [4]. While not a surfactant itself, it can be readily converted into a polymerizable surfactant (surfmer) through ethoxylation of the hydroxyl group or reaction with maleic anhydride to form a hemiester. Surfmers derived from this compound would be covalently bound to the latex particle surface during emulsion polymerization, eliminating the problem of surfactant migration which can lead to poor water resistance and adhesion in the final film. This is a distinct advantage over conventional, non-polymerizable surfactants.

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